molecular formula C21H25N3O2S B3584987 N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine

N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine

Cat. No.: B3584987
M. Wt: 383.5 g/mol
InChI Key: JBQNVWGNJFLHCJ-UHFFFAOYSA-N
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Description

The compound “N’-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that is often found in various pharmaceuticals and biologically active compounds. The compound also contains a 3,4-dimethoxyphenyl group, which is a common motif in various bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the 3,4-dimethoxyphenyl and diethylbenzenediamine groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a 3,4-dimethoxyphenyl group, and a diethylbenzenediamine group. These groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiazole ring, for example, is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring and the 3,4-dimethoxyphenyl group would likely affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological targets. Without specific studies, it’s difficult to predict the exact mechanism of action.

Properties

IUPAC Name

1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-5-24(6-2)17-10-8-16(9-11-17)22-21-23-18(14-27-21)15-7-12-19(25-3)20(13-15)26-4/h7-14H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQNVWGNJFLHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine
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N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine
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N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine
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N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine
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N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine
Reactant of Route 6
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N'-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine

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